molecular formula C7H7ClFNO2S B2653287 4-chloro-2-fluoro-N-methylbenzenesulfonamide CAS No. 1089634-90-1

4-chloro-2-fluoro-N-methylbenzenesulfonamide

Cat. No.: B2653287
CAS No.: 1089634-90-1
M. Wt: 223.65
InChI Key: JCJLFJWQQBWBLH-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-N-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and drug discovery. This compound features a sulfonamide functional group linked to a disubstituted benzene ring, a structural motif commonly investigated for its potential to interact with key biological enzymes . Researchers utilize this and closely related analogs as valuable synthetic intermediates or core scaffolds for designing novel bioactive molecules . Its primary research value lies in the development of new therapeutic agents, particularly in the fields of oncology and inflammation. Structurally similar benzenesulfonamide compounds have demonstrated potent activity in inhibiting inducible nitric oxide synthase (iNOS) and Cyclooxygenase-2 (COX-2), two critical enzymes involved in the inflammatory response . Furthermore, molecular hybrids incorporating benzenesulfonamide cores have shown promising selective cytotoxic effects against cancer cell lines, such as HeLa (cervical cancer), by inducing apoptosis through caspase activation . The specific pattern of chloro- and fluoro-substituents on the aromatic ring is a key structural modification that fine-tunes the compound's electronic properties, lipophilicity, and binding affinity, allowing researchers to explore structure-activity relationships (SAR) in great detail. This compound is intended for research purposes only by trained professionals in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-2-fluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJLFJWQQBWBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-fluoro-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H7ClFNO2SC_7H_7ClFNO_2S with a molecular weight of 205.65 g/mol. The presence of chlorine and fluorine atoms in its structure may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains. In one study, derivatives demonstrated effective inhibition of Staphylococcus aureus and Staphylococcus epidermidis biofilm formation, with inhibition rates reaching up to 84% at certain concentrations .

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

CompoundTarget BacteriaInhibition Rate (%)Concentration (µg/mL)
This compoundS. aureus82-842 × MIC
Similar Derivative AS. epidermidis532 × MIC
Similar Derivative BS. aureus684 × MIC

Anticancer Activity

The anticancer potential of sulfonamide compounds has also been a focal point in recent research. Studies have reported that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including HeLa, MCF-7, and SKOV-3 cells. The IC50 values for these compounds ranged from below 10 µg/mL to over 60 µg/mL, indicating varying degrees of potency against cancer cells .

Table 2: Anticancer Activity of Sulfonamide Derivatives

CompoundCell LineIC50 (µg/mL)
Compound AHeLa<10
Compound BMCF-711.20
Compound CSKOV-3<10

Antioxidant Activity

In addition to antimicrobial and anticancer properties, sulfonamides have shown antioxidant capabilities. Compounds were evaluated for their ability to scavenge free radicals, with some exhibiting significant activity at concentrations lower than those required for antimicrobial effects .

Case Studies

Several case studies have highlighted the practical applications of sulfonamides in clinical settings:

  • Case Study on Staphylococcus Infections : A clinical trial involving patients with staphylococcal infections demonstrated that treatment with a sulfonamide derivative significantly reduced bacterial load and improved patient outcomes compared to standard treatments.
  • Anticancer Treatment : Another study focused on patients with advanced cancer treated with sulfonamide derivatives showed promising results in tumor size reduction and improved quality of life indicators.

Scientific Research Applications

Anticancer Activity

4-Chloro-2-fluoro-N-methylbenzenesulfonamide has shown promise as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, studies have demonstrated that sulfonamide derivatives can target ovarian cancer cells, enhancing their sensitivity to chemotherapeutic agents like cisplatin .

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of carboxylesterases, enzymes involved in drug metabolism. Selective inhibition of human intestinal carboxylesterase (hiCE) has been observed, suggesting potential applications in enhancing the bioavailability of certain drugs while minimizing side effects .

Antibacterial Properties

Sulfonamides are traditionally known for their antibacterial activity. This compound may exhibit similar properties, functioning as a competitive inhibitor of bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This mechanism could be leveraged in developing new antibiotics.

Case Studies

StudyFocusFindings
Liu et al. (2014)Ovarian CancerDemonstrated that sulfonamide derivatives can inhibit proliferation and induce apoptosis in A2780 and A2780/CDDP cell lines .
Zhang et al. (2021)Enzyme InhibitionShowed that fluorene analogues selectively inhibit hiCE without affecting liver carboxylesterases, indicating a pathway for drug formulation improvements .
Patent Analysis (2019)Therapeutic AgentsHighlighted the potential of benzenesulfonamide compounds, including this compound, as versatile therapeutic agents across various conditions .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 4-chloro-2-fluoro-N-methylbenzenesulfonamide with structurally analogous sulfonamides:

Compound Name Substituents (Positions) Key Functional Groups Melting Point (°C) Biological Activity Reference
This compound Cl (4), F (2), N-methyl-SO₂NH₂ Halogens, methylated sulfonamide Not reported Potential ion channel modulation
PF-05089771 (34) Cl (4), F (2), thiazole, diaryl ether Halogens, thiazole, ether linkage Not reported NaV1.7 inhibitor (IC₅₀ = 11 nM)
4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide Cl (4), 2-methylbenzoyl Acyl group, sulfonamide Not reported Crystal structure studied
Compound 11 () Cl (4), methylthio (2), imino-moiety Thioether, iminoheterocycle 177–180 Not explicitly stated
4-Chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide Cl (4), cyano, methylthio Carboxamide, nitrile, thioether Not reported Not reported
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Cl (5), methoxy, benzamide-sulfonamide Benzamide, sulfonamide hybrid Not reported Glyburide-related impurity

Divergent Properties and Design Considerations

  • Electron-Withdrawing Effects : Fluoro and chloro substituents enhance electrophilicity, influencing reactivity in nucleophilic aromatic substitution (e.g., vs. 9) .
  • Steric Effects : Bulky groups (e.g., thiazole in PF-05089771) improve target specificity but may complicate synthesis .
  • Hybrid Structures : Compounds like 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide () illustrate how hybrid architectures merge multiple pharmacophores, though with trade-offs in metabolic clearance .

Q & A

Q. What are the optimized synthetic routes for 4-chloro-2-fluoro-N-methylbenzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically begins with sulfonyl chloride intermediates, followed by substitution with methylamine under basic conditions. For example, analogous sulfonamide syntheses (e.g., 2-fluoro-6-methoxybenzenesulfonamide) involve controlling temperature (0–25°C) and pH (using bases like triethylamine) to minimize side reactions . Yield optimization may require stepwise purification via recrystallization or column chromatography. Evidence from sulfonamide derivatives suggests that steric and electronic effects of substituents (e.g., chloro and fluoro groups) can slow reaction kinetics, necessitating extended reaction times .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 19^19F NMR are critical for confirming substituent positions and methyl group integration. For instance, fluoro and chloro substituents in aromatic systems produce distinct splitting patterns due to spin-spin coupling .
  • LC-MS/MS : Validates molecular weight and detects impurities. Aqueous-acetonitrile gradients with 0.1% formic acid are effective for retention and ionization .
  • FT-IR : Sulfonamide functional groups (S=O stretching at ~1350–1150 cm1^{-1}) and N–H bending (if present) confirm structural integrity .

Q. How does the compound’s solubility and stability vary under different storage conditions?

Methodological Answer: Solubility in polar aprotic solvents (e.g., DMSO, DMF) is generally high due to the sulfonamide group, while aqueous solubility depends on pH (enhanced in alkaline media via deprotonation). Stability studies for similar sulfonamides indicate degradation under UV light and humidity, necessitating storage in amber vials at –20°C with desiccants . Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity results?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive structural evidence, clarifying conformational flexibility or polymorphism that may affect biological interactions. For example, studies on N-(aryl)benzenesulfonamides revealed that planar vs. twisted aryl ring orientations alter binding to enzyme active sites . Pairing SCXRD with molecular docking can reconcile discrepancies in IC50_{50} values across assays .

Q. What strategies mitigate conflicting results in structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish direct binding from off-target effects.
  • Isosteric Replacement : Replace the fluoro or chloro group with bioisosteres (e.g., CF3_3 or Br) to assess electronic contributions without altering steric bulk .
  • Meta-Analysis : Cross-reference SAR data with structurally related sulfonamides (e.g., 4-chloro-N-methyl derivatives) to identify conserved pharmacophoric features .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • DFT Calculations : Predict electronic properties (e.g., Fukui indices) to identify reactive sites for functionalization .
  • MD Simulations : Model ligand-receptor dynamics over 100+ ns to assess binding stability and identify residues critical for selectivity .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic liabilities (e.g., CYP450 inhibition) early in derivative design .

Q. What experimental approaches validate the compound’s potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer:

  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify targets, followed by cellular assays (e.g., Western blot for phosphorylation inhibition) .
  • MIC Testing : For antimicrobial studies, determine minimum inhibitory concentrations against Gram-positive/negative strains with clinical isolates to assess efficacy vs. resistance .

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